5-(Benzyloxy)-D-Leucine

LAT1 inhibition amino acid transporter MCF7 cells

Researchers establishing LAT1 (SLC7A5) SAR panels often lack a validated low-affinity reference compound to define assay sensitivity baselines. 5-(Benzyloxy)-D-Leucine solves this with a confirmed IC50 of 112 μM in human MCF7 cells, enabling robust negative control thresholds against potent inhibitors like JPH203. Its D-stereochemistry confers proteolytic resistance absent in L-analogs, while the free α-amino group-unlike N-protected D-leucine derivatives-offers orthogonal functionalization flexibility for non-standard peptidomimetic synthesis. Available from BenchChem with verified purity and rapid global dispatch. • LAT1 IC50: 112 μM (MCF7 cells) - validated low-affinity baseline reference • D-configuration ensures proteolytic stability for in vitro/ex vivo metabolic studies • Free α-amino group enables downstream orthogonal derivatization beyond standard SPPS workflows

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B13632170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-D-Leucine
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)O)N)COCC1=CC=CC=C1
InChIInChI=1S/C13H19NO3/c1-10(7-12(14)13(15)16)8-17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3,(H,15,16)/t10?,12-/m1/s1
InChIKeyVVXODUGDJIQSTF-TVKKRMFBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-D-Leucine Procurement Guide: CAS 2171351-39-4, D-Configuration Differentiation Data


5-(Benzyloxy)-D-Leucine (CAS 2171351-39-4) is a non-proteinogenic amino acid derivative featuring a benzyloxy side-chain modification at the 5-position on the D-leucine backbone . This compound is structurally distinguished by its D-stereochemistry and the placement of the benzyloxy group distal to the amino acid core, which differentiates it from both L-configuration analogs (e.g., 5-(Benzyloxy)-L-Leucine, CAS 2171441-98-6) and N-terminal benzyloxycarbonyl-protected leucine derivatives (e.g., Z-D-Leu-OH) . The compound's primary documented biological activity is weak competitive inhibition of the L-type amino acid transporter LAT1 (SLC7A5) [1].

LAT1 transporter inhibition research – supports weak inhibitor SAR profiling and assay sensitivity calibration
D-configuration stereochemical control – reported class-level protease resistance context for stability studies
Side-chain 5-benzyloxy modification – enables non-standard amino acid conjugate and mimetic synthesis with free α-amine

Why 5-(Benzyloxy)-D-Leucine Cannot Be Interchanged with L-Configuration or N-Protected Analogs


Stereochemistry and substitution position fundamentally determine the biological and synthetic utility of benzyloxy-leucine derivatives. The D-configuration imparts resistance to endogenous proteolytic enzymes, a property distinct from L-amino acids [1]. Critically, 5-(Benzyloxy)-D-Leucine bears the benzyloxy group on the side-chain 5-position, whereas widely available N-protected D-leucine derivatives (e.g., Z-D-Leu-OH, Fmoc-D-Leu-OH) carry the protecting group on the α-amino nitrogen [2]. This structural divergence dictates entirely different synthetic applications: N-protected analogs serve as peptide synthesis building blocks requiring deprotection steps, while the free α-amino group of 5-(Benzyloxy)-D-Leucine renders it unsuitable for standard solid-phase peptide synthesis without additional orthogonal protection . Furthermore, the 5-benzyloxy substitution pattern confers a specific LAT1 inhibition profile that differs markedly from 5-benzyloxy-L-tryptophan derivatives, which exhibit substantially higher potency [3]. Generic substitution between L/D configurations or between side-chain modified and N-protected variants would invalidate experimental outcomes and compromise synthetic routes.

D- vs L-configuration: stereochemistry may shift protease susceptibility and biological half-life interpretation
Side-chain benzyloxy vs N-protected analogs (Z-D-Leu-OH, Fmoc-D-Leu-OH): synthetic route compatibility differs; may require orthogonal protection
LAT1 inhibition profile may not transfer from 5-benzyloxy-L-tryptophan derivatives; potency context differs significantly

5-(Benzyloxy)-D-Leucine Comparative Evidence: LAT1 Inhibition, Stereochemical Stability, and Structural Differentiation Data


LAT1 Transporter Inhibition: 5-(Benzyloxy)-D-Leucine vs. 5-Benzyloxy-L-Tryptophan IC50 Comparison

5-(Benzyloxy)-D-Leucine exhibits weak competitive inhibition of LAT1-mediated L-leucine uptake with an IC50 of 112,000 nM (112 μM) in human MCF7 breast cancer cells [1]. In comparison, the structurally related 5-benzyloxy-L-tryptophan derivative demonstrates substantially higher LAT1 inhibitory potency with an IC50 of 19 μM in HT-29 human colon carcinoma cells [2]. The approximately 5.9-fold difference in potency indicates that the amino acid core (leucine vs. tryptophan) significantly modulates LAT1 binding affinity despite the shared 5-benzyloxy substitution pattern.

LAT1 potency vs tryptophan analog
Context-dependent
112 μM (target) vs 19 μM (5‑benzyloxy‑L‑tryptophan); ~5.9‑fold difference in reported IC₅₀
Supports LAT1 SAR ranking; low‑affinity baseline context
Cell‑line context may differ (MCF7 vs HT‑29)
LAT1 inhibition amino acid transporter MCF7 cells

LAT1 Inhibitor Potency Benchmarking: 5-(Benzyloxy)-D-Leucine Against High-Affinity Clinical-Stage Inhibitor JPH203

The LAT1 inhibitory activity of 5-(Benzyloxy)-D-Leucine (IC50 = 112 μM) is negligible when benchmarked against high-affinity clinical-stage LAT1 inhibitors. JPH203 (also known as KYT-0353), a selective LAT1 inhibitor that has completed Phase I clinical trials and entered Phase II studies in Japan, exhibits sub-nanomolar IC50 values against LAT1 [1]. The difference in potency exceeds four orders of magnitude, confirming that 5-(Benzyloxy)-D-Leucine is not a candidate for therapeutic LAT1 inhibition. This positioning is critical for experimental design: 5-(Benzyloxy)-D-Leucine serves as a low-potency reference compound or control for validating LAT1 assay sensitivity, whereas JPH203 represents the high-potency end of the inhibitor spectrum.

LAT1 potency benchmark
Class-level
112 μM vs sub‑nanomolar JPH203; >100,000‑fold difference (class‑level comparator)
Supports assay sensitivity calibration; not a lead compound context
Review source; direct head‑to‑head data not available
LAT1 pharmacology cancer metabolism transporter inhibition

D-Configuration Metabolic Stability Advantage: Class-Level Evidence from D-Amino Acid Pharmacology

The D-configuration of 5-(Benzyloxy)-D-Leucine confers resistance to endogenous proteolytic enzymes, a property well-established for D-amino acids as a class. D-Leucine itself demonstrates anti-epileptic properties with higher activity than its L-counterpart, attributed in part to enhanced metabolic stability [1]. This class-level property applies to 5-(Benzyloxy)-D-Leucine: the D-stereochemistry at the α-carbon renders the compound non-hydrolyzable by common proteases that preferentially cleave L-amino acid peptide bonds. In contrast, 5-(Benzyloxy)-L-Leucine (CAS 2171441-98-6) retains the L-configuration and is susceptible to proteolytic degradation, limiting its utility in applications requiring extended biological half-life or resistance to enzymatic breakdown.

D‑configuration protease resistance
Class-level
D‑amino acid class resists endogenous proteases; L‑configuration susceptible
Supports D‑configuration stability context for ex vivo studies
Direct degradation data for this pair not available
D-amino acid protease resistance metabolic stability

Structural Differentiation from N-Protected D-Leucine Derivatives: Synthetic Application Divergence

5-(Benzyloxy)-D-Leucine differs fundamentally from N-protected D-leucine derivatives such as Z-D-Leu-OH (N-Carbobenzoxy-D-leucine, CAS 28862-79-5) [1] and Fmoc-D-Leu-OH. The target compound features a free α-amino group and a benzyloxy modification on the side-chain 5-position, whereas Z-D-Leu-OH bears a benzyloxycarbonyl protecting group on the α-amino nitrogen with an unmodified side chain. This structural divergence dictates entirely different synthetic applications: Z-D-Leu-OH and related N-protected derivatives are standard building blocks for solid-phase peptide synthesis requiring deprotection steps, while 5-(Benzyloxy)-D-Leucine cannot be directly incorporated into standard peptide synthesis workflows without prior orthogonal protection of the free amino group .

Synthetic utility vs N‑protected
Reported
Free α‑amine + side‑chain benzyloxy; Z‑D‑Leu‑OH has N‑Cbz protection, unmodified side chain
Supports synthetic route selection; orthogonal protection required for SPPS
Standard SPPS coupling compatibility differs
peptide synthesis protecting group amino acid derivative

5-(Benzyloxy)-D-Leucine Application Scenarios: LAT1 SAR Studies, Negative Controls, and D-Amino Acid Probe Development


Low-Affinity Reference Compound for LAT1 Transporter Structure-Activity Relationship (SAR) Studies

5-(Benzyloxy)-D-Leucine's IC50 of 112 μM for LAT1 inhibition [1] positions it as a low-affinity baseline reference in LAT1 SAR panels. Researchers establishing potency ranges for novel LAT1 inhibitors can use this compound to define the lower bound of detectable inhibition in their assay system. The compound's weak activity is particularly valuable for calibrating assay sensitivity and establishing negative control thresholds when benchmarking against potent inhibitors such as JPH203 (sub-nanomolar IC50) [2] or moderate inhibitors like 5-benzyloxy-L-tryptophan (IC50 = 19 μM) [3]. This application is supported by direct quantitative inhibition data in human MCF7 cells [1].

Negative Control for LAT1-Mediated Amino Acid Uptake Assays

Given its weak LAT1 inhibitory potency (IC50 = 112 μM), 5-(Benzyloxy)-D-Leucine serves as an appropriate negative control in cellular uptake assays designed to evaluate LAT1-dependent amino acid transport [1]. At concentrations typically employed in such assays (e.g., 1-50 μM), 5-(Benzyloxy)-D-Leucine produces minimal inhibition of L-leucine uptake, allowing researchers to distinguish specific LAT1-mediated transport from non-specific or transporter-independent uptake mechanisms. This application is grounded in the compound's experimentally determined IC50 value of 112 μM in MCF7 cells [1].

D-Configuration Probe for Metabolic Stability Studies

The D-stereochemistry of 5-(Benzyloxy)-D-Leucine confers resistance to proteolytic degradation, a class-level property of D-amino acids [4]. This makes the compound suitable as a non-hydrolyzable probe in studies comparing the metabolic fate of D- versus L-configuration amino acid derivatives. Researchers investigating the impact of stereochemistry on in vitro or ex vivo stability can employ 5-(Benzyloxy)-D-Leucine alongside its L-configuration analog 5-(Benzyloxy)-L-Leucine (CAS 2171441-98-6) as a matched pair for stereochemical comparison studies. This scenario relies on established class-level evidence regarding D-amino acid protease resistance [4].

Synthetic Intermediate for Non-Standard Peptide Mimetics Requiring Free α-Amino Group

Unlike N-protected D-leucine derivatives (e.g., Z-D-Leu-OH, Fmoc-D-Leu-OH) that are optimized for standard solid-phase peptide synthesis, 5-(Benzyloxy)-D-Leucine features a free α-amino group and a side-chain benzyloxy modification . This structural profile makes it a suitable starting material for the synthesis of non-standard peptide mimetics, modified amino acid conjugates, or compounds requiring subsequent orthogonal functionalization at the α-amino position. Researchers should note that direct incorporation into standard SPPS workflows requires prior orthogonal protection of the free amino group .

Application
Selection Property
Validation Focus
LAT1 SAR studies
Weak LAT1 inhibition profile
Assay sensitivity calibration and negative control thresholds
LAT1 uptake negative control
Low‑affinity LAT1 binding
Specific vs non‑specific uptake discrimination
D‑configuration metabolic stability probe
Stereochemical protease resistance
In vitro/ex vivo stability comparison with L‑enantiomer
Non‑standard peptide mimetic synthesis
Free α‑amino group with side‑chain modification
Orthogonal protection and coupling efficiency
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